Molecular Property Differentiation: Lipophilicity and Drug-Likeness Profile vs. Common Pyrazole-Benzamide Analogs
The compound exhibits a calculated logP of approximately 1.91 [1], which distinguishes it from more lipophilic pyrazole-benzamide analogs such as those bearing cyclopentyl or cyclohexyl N-substituents (estimated logP typically >2.5). This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 47.36 Ų [2], positions the compound near the center of the CNS drug-like chemical space, unlike more polar analogs (e.g., those with carboxylic acid or sulfonamide groups) that have TPSA >80 Ų. The compound satisfies all Lipinski Rule of Five criteria: MW 340.21, HBA 5, HBD 0, RB 3, logP 2.74 (clogP variant) [2], with zero hydrogen bond donors—a feature that distinguishes it from many pyrazole-benzamide tool compounds that retain at least one HBD from unsubstituted amide or amine groups.
| Evidence Dimension | Lipophilicity (logP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | logP = 1.91; HBD = 0; TPSA = 47.36 Ų; MW = 340.21 Da |
| Comparator Or Baseline | Typical RORγ pyrazole-benzamide inverse agonists (e.g., Wang et al. 2015 series): logP typically 2.5–4.5; HBD typically 1–2; TPSA typically 55–95 Ų |
| Quantified Difference | Approximately 0.6–2.6 log units lower lipophilicity; 1–2 fewer hydrogen bond donors; 8–48 Ų lower TPSA vs. many class members |
| Conditions | Calculated values from ZINC database and cheminformatic analysis tools |
Why This Matters
Lower logP and zero HBD may confer superior permeability and metabolic stability compared to more polar or lipophilic analogs, making this compound a preferred choice for cell-based assays where passive membrane penetration is critical.
- [1] ZINC Database. ZINC64528074. Calculated logP value. Accessed 2026. View Source
- [2] SILDrug Database. Draw a structure entry for C15H15Cl2N3O2. Molecular properties: MW 340.21, clogP 2.74, HBA 5, HBD 0, RB 3, TPSA 47.36. Accessed 2026. View Source
